(R)-Etodolac-d3
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Overview
Description
®-Etodolac-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac. It is specifically the ®-enantiomer, which means it is one of the two mirror-image forms of the molecule. The deuterium atoms replace three hydrogen atoms in the molecule, which can affect the drug’s pharmacokinetics and metabolic stability. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of Etodolac.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Etodolac-d3 typically involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions.
Deuterated Precursors: Using deuterated starting materials in the synthesis of Etodolac can lead to the formation of ®-Etodolac-d3.
Industrial Production Methods
Industrial production of ®-Etodolac-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Techniques: Employing methods such as crystallization and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-Etodolac-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Etodolac oxides, while reduction may produce Etodolac alcohols.
Scientific Research Applications
®-Etodolac-d3 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Etodolac.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new NSAIDs with improved pharmacokinetic properties.
Biological Studies: Understanding the biological effects and mechanisms of action of Etodolac.
Mechanism of Action
®-Etodolac-d3 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, ®-Etodolac-d3 reduces the production of prostaglandins, thereby alleviating inflammation and pain. The deuterium atoms in ®-Etodolac-d3 can also affect its interaction with metabolic enzymes, potentially leading to altered pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Etodolac: The non-deuterated form of the compound.
Other Deuterated NSAIDs: Such as deuterated forms of ibuprofen or naproxen.
Uniqueness
®-Etodolac-d3 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile compared to non-deuterated Etodolac. This makes it a valuable tool in research for studying drug metabolism and developing new therapeutic agents.
Properties
CAS No. |
1246815-33-7 |
---|---|
Molecular Formula |
C17H18NO3D3 |
Molecular Weight |
290.38 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
87226-41-3 (unlabelled) |
Synonyms |
(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3 |
tag |
Etodolac Impurities |
Origin of Product |
United States |
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